Cas no 727663-87-8 (3-4-(2-fluorophenyl)piperazine-1-carbonyl-6-nitro-2H-chromen-2-one)

3-4-(2-Fluorophenyl)piperazine-1-carbonyl-6-nitro-2H-chromen-2-one is a synthetic organic compound featuring a coumarin core substituted with a nitro group at the 6-position and a 4-(2-fluorophenyl)piperazine-1-carbonyl moiety at the 3-position. This structure combines the photophysical properties of coumarin derivatives with the pharmacophoric potential of fluorophenylpiperazine, making it a versatile intermediate for pharmaceutical and materials research. The electron-withdrawing nitro group enhances reactivity for further functionalization, while the fluorophenylpiperazine moiety may contribute to binding affinity in bioactive applications. Its well-defined molecular architecture allows for precise modifications, supporting its use in drug discovery, fluorescence labeling, or as a scaffold for heterocyclic chemistry.
3-4-(2-fluorophenyl)piperazine-1-carbonyl-6-nitro-2H-chromen-2-one structure
727663-87-8 structure
Product name:3-4-(2-fluorophenyl)piperazine-1-carbonyl-6-nitro-2H-chromen-2-one
CAS No:727663-87-8
MF:C20H16FN3O5
Molecular Weight:397.356548309326
CID:5420367

3-4-(2-fluorophenyl)piperazine-1-carbonyl-6-nitro-2H-chromen-2-one 化学的及び物理的性質

名前と識別子

    • 3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-6-nitrochromen-2-one
    • 3-4-(2-fluorophenyl)piperazine-1-carbonyl-6-nitro-2H-chromen-2-one
    • インチ: 1S/C20H16FN3O5/c21-16-3-1-2-4-17(16)22-7-9-23(10-8-22)19(25)15-12-13-11-14(24(27)28)5-6-18(13)29-20(15)26/h1-6,11-12H,7-10H2
    • InChIKey: NIWVQHPFESZLQO-UHFFFAOYSA-N
    • SMILES: C1(=O)OC2=C(C=C([N+]([O-])=O)C=C2)C=C1C(N1CCN(C2=CC=CC=C2F)CC1)=O

3-4-(2-fluorophenyl)piperazine-1-carbonyl-6-nitro-2H-chromen-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F3293-0385-3mg
3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one
727663-87-8 90%+
3mg
$63.0 2023-04-26
Life Chemicals
F3293-0385-30mg
3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one
727663-87-8 90%+
30mg
$119.0 2023-04-26
Life Chemicals
F3293-0385-10μmol
3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one
727663-87-8 90%+
10μl
$69.0 2023-04-26
Life Chemicals
F3293-0385-4mg
3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one
727663-87-8 90%+
4mg
$66.0 2023-04-26
Life Chemicals
F3293-0385-5μmol
3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one
727663-87-8 90%+
5μl
$63.0 2023-04-26
Life Chemicals
F3293-0385-20μmol
3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one
727663-87-8 90%+
20μl
$79.0 2023-04-26
Life Chemicals
F3293-0385-15mg
3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one
727663-87-8 90%+
15mg
$89.0 2023-04-26
Life Chemicals
F3293-0385-1mg
3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one
727663-87-8 90%+
1mg
$54.0 2023-04-26
Life Chemicals
F3293-0385-5mg
3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one
727663-87-8 90%+
5mg
$69.0 2023-04-26
Life Chemicals
F3293-0385-2μmol
3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one
727663-87-8 90%+
2μl
$57.0 2023-04-26

3-4-(2-fluorophenyl)piperazine-1-carbonyl-6-nitro-2H-chromen-2-one 関連文献

3-4-(2-fluorophenyl)piperazine-1-carbonyl-6-nitro-2H-chromen-2-oneに関する追加情報

Comprehensive Overview of 3-4-(2-fluorophenyl)piperazine-1-carbonyl-6-nitro-2H-chromen-2-one (CAS No. 727663-87-8)

The compound 3-4-(2-fluorophenyl)piperazine-1-carbonyl-6-nitro-2H-chromen-2-one (CAS No. 727663-87-8) is a synthetic organic molecule that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential applications. This chromen-2-one derivative, characterized by a fluorophenyl and piperazine moiety, exhibits intriguing properties that make it a subject of interest for drug discovery and development. Researchers are particularly drawn to its nitro and carbonyl functional groups, which contribute to its reactivity and potential biological activity.

In recent years, the demand for novel heterocyclic compounds like 3-4-(2-fluorophenyl)piperazine-1-carbonyl-6-nitro-2H-chromen-2-one has surged, driven by the need for innovative therapeutic agents. The compound's piperazine ring, a common pharmacophore in CNS-targeting drugs, has sparked discussions about its potential role in addressing neurological disorders. Meanwhile, the fluorophenyl group enhances its lipophilicity, a critical factor in drug absorption and bioavailability. These attributes align with current trends in precision medicine and structure-activity relationship (SAR) studies, where researchers optimize molecular structures for specific biological targets.

The synthesis of CAS No. 727663-87-8 typically involves multi-step organic reactions, including coumarin formation and amide coupling techniques. Its nitro group offers versatility for further chemical modifications, making it a valuable intermediate in medicinal chemistry. Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to characterize its purity and confirm its structural integrity. These methodologies are frequently searched by professionals seeking to understand the compound's physicochemical properties and stability under various conditions.

From a commercial perspective, 3-4-(2-fluorophenyl)piperazine-1-carbonyl-6-nitro-2H-chromen-2-one is often categorized as a high-value fine chemical. Suppliers and researchers alike emphasize its role in drug candidate optimization, particularly in the context of kinase inhibitors and GPCR modulators—two hot topics in contemporary pharmacology. The compound's chromen-2-one core also resonates with investigations into natural product analogs, as coumarin derivatives are prevalent in plant-based therapeutics.

Environmental and safety considerations for handling CAS No. 727663-87-8 follow standard laboratory protocols for nitroaromatic compounds. While not classified as hazardous under normal conditions, proper personal protective equipment (PPE) is recommended during experimentation. This aligns with growing industry focus on green chemistry principles and sustainable synthesis methods, which are frequently searched topics among chemical professionals.

Future research directions for this compound may explore its biopharmaceutical classification and ADME profiles, key considerations in modern drug development pipelines. Its structural complexity also makes it a candidate for computational chemistry studies, including molecular docking simulations—a technique widely discussed in AI-assisted drug design forums. As the scientific community continues to investigate targeted therapies, compounds like 3-4-(2-fluorophenyl)piperazine-1-carbonyl-6-nitro-2H-chromen-2-one will remain at the forefront of innovative pharmaceutical research.

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